

physical and chemical characteristics of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol**

Cat. No.: **B075230**

[Get Quote](#)

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol**. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Characteristics and Properties

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol, a type of lipid molecule where a glycerol backbone is esterified with three different fatty acids: palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and linoleic acid (a polyunsaturated fatty acid). The designation "rac-" (racemic) indicates that the compound is a mixture of stereoisomers at the glycerol backbone. This triacylglycerol is a common component of various natural oils, including vegetable and seed oils.^{[1][2]} It has also been identified in *Ganoderma lucidum*, a species of mushroom, where it has demonstrated inhibitory effects on cancer cells.^[3]

Physical and Chemical Data

The physical and chemical properties of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** are summarized in the table below. It is important to note that while some properties have been computationally predicted, specific experimental values for melting point, boiling point, and density are not readily available in the published literature.[4][5]

Property	Value	Source
Molecular Formula	C ₅₅ H ₁₀₀ O ₆	[2][6][7]
Molecular Weight	857.4 g/mol	[7][8][9]
IUPAC Name	[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate	[10]
CAS Number	2680-59-3, 1587-93-5	[1][2][5][6]
Appearance	Colourless liquid or solid	[1]
Purity	Available as ≥85% or ≥98%	[7]
Solubility	DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml. Slightly soluble in Chloroform.	[8][9]
Melting Point	Undetermined	[4]
Boiling Point	Undetermined	[4]
Density	Not determined	[4]
Storage	Recommended at -20°C for long-term storage.	[8]

Synonyms: POL, 1-Palmitin-2-Olein-3-Linolein, 2-Oleo-3-palmito-1-linolein, 1-Linoleo-3-palmito-2-olein.[2]

Experimental Protocols

This section outlines representative experimental methodologies for the synthesis, purification, and analysis of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol**.

Synthesis: Enzymatic Esterification

Enzymatic synthesis is preferred for producing structured triglycerides due to its high specificity, which allows for the controlled placement of fatty acids on the glycerol backbone under mild reaction conditions.[\[11\]](#)

Objective: To synthesize **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** using a lipase-catalyzed esterification.

Materials:

- Glycerol
- Palmitic acid
- Oleic acid
- Linoleic acid
- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)[\[11\]](#)
- Molecular sieves (to remove water)
- Anhydrous hexane (or other suitable organic solvent)
- Reaction vessel with temperature and agitation control

Protocol:

- Preparation of Reactants: Prepare a solution of glycerol, palmitic acid, oleic acid, and linoleic acid in anhydrous hexane in the reaction vessel. The molar ratio of glycerol to total fatty acids should be optimized, typically around 1:3.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.

- Reaction Conditions: Maintain the reaction at a controlled temperature, generally between 40-60°C, with constant agitation to ensure proper mixing. Add molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction towards product formation.
- Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the triglyceride.
- Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
- Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired triglyceride along with unreacted starting materials and byproducts.

Purification: Silica Gel Column Chromatography

Objective: To purify **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** from the crude reaction mixture.

Materials:

- Silica gel (230-400 mesh)
- Chromatography column
- Petroleum ether (or hexane)
- Diethyl ether
- Chloroform
- Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
- Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

Protocol:

- Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.
- Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the top of the silica gel column.
- Elution: Elute the column with a solvent system of increasing polarity. A common gradient for separating neutral lipids is a mixture of diethyl ether in petroleum ether.
 - Start with a low polarity solvent, such as 10% diethyl ether in petroleum ether, to elute the triglycerides.[\[12\]](#)
 - The polarity can be gradually increased to elute more polar compounds if necessary.
- Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing the pure triglyceride.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol**.

Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

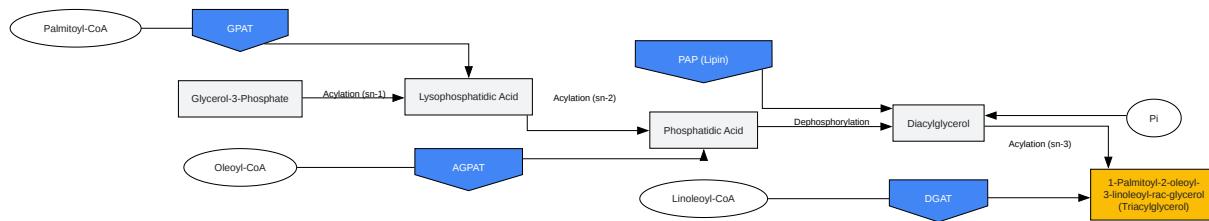
Objective: To identify and quantify **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** in a sample.

Materials:

- UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
- Reversed-phase C18 column
- Mobile phase A: Acetonitrile/Water mixture with ammonium formate and formic acid
- Mobile phase B: Isopropanol/Acetonitrile mixture with ammonium formate and formic acid
- Purified **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** standard for calibration

Protocol:

- Sample Preparation: Dissolve the purified sample or lipid extract in a suitable solvent, such as isopropanol/acetonitrile (1:1 v/v).
- Chromatographic Separation:
 - Inject the sample onto the UPLC system.
 - Use a gradient elution with increasing concentration of mobile phase B to separate the different lipid species. A typical gradient might run from 30% to 90% B over several minutes.
- Mass Spectrometric Detection:
 - Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
 - The precursor ion will be the ammonium adduct of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** ($[M+NH_4]^+$).
 - The product ions will correspond to the neutral loss of each of the constituent fatty acids (palmitic, oleic, and linoleic acid).
- Quantification: Create a calibration curve using the purified standard to quantify the amount of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** in the sample.

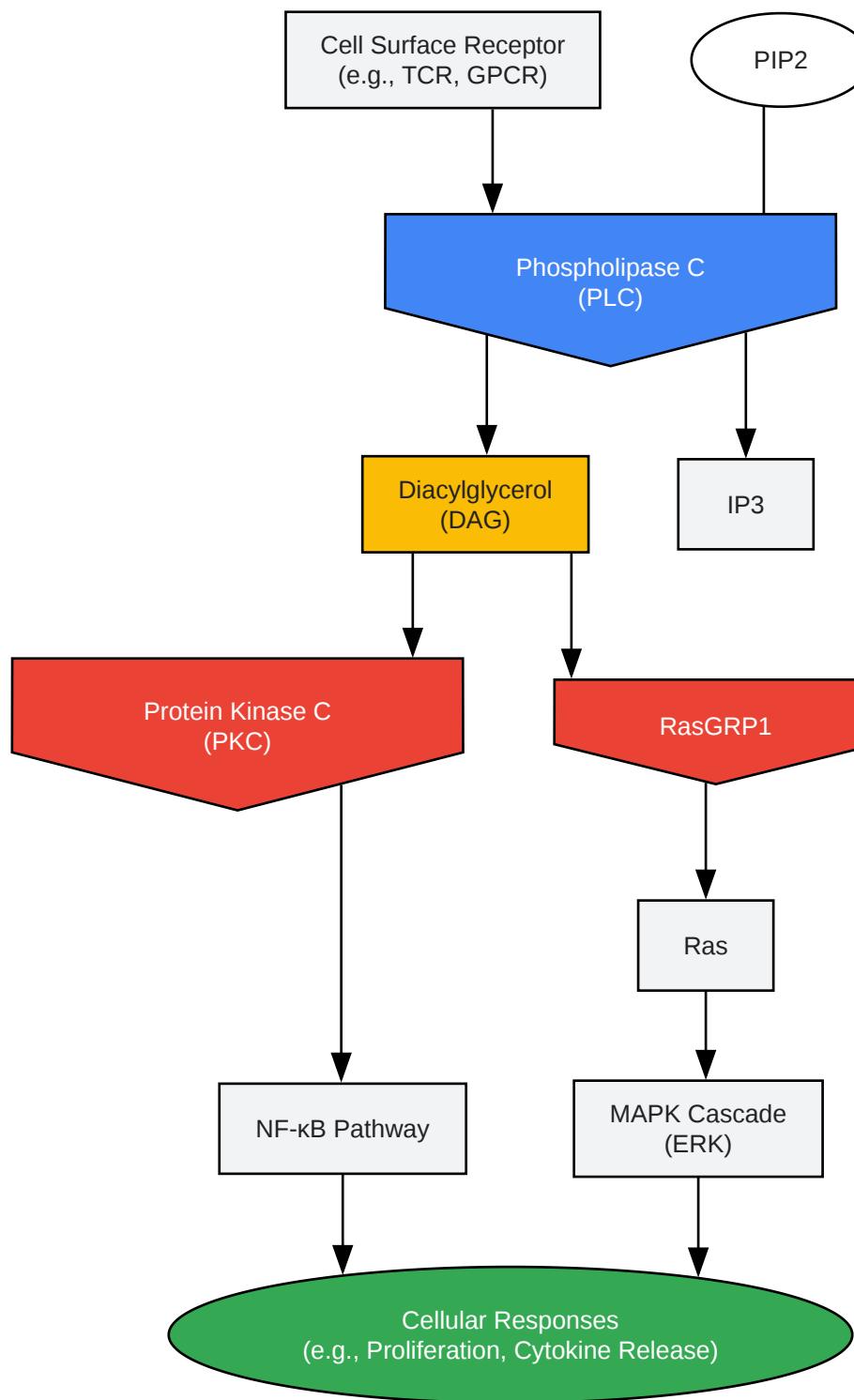

Biological Pathways and Visualization

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, as a triacylglycerol, is a key molecule in energy storage and metabolism. Its synthesis and breakdown are part of fundamental cellular processes.

De Novo Triacylglycerol Biosynthesis (Kennedy Pathway)

The primary pathway for the synthesis of triacylglycerols in most organisms is the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

[13]



[Click to download full resolution via product page](#)

Caption: The Kennedy pathway for the de novo synthesis of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol**.

Potential Signaling Roles of Diacylglycerol Precursors

Diacylglycerols (DAGs), the immediate precursors to triacylglycerols, are critical second messengers in a variety of cellular signaling pathways. While the direct signaling roles of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol** are not well-defined, the diacylglycerol intermediates in its synthesis can activate key signaling cascades that have immunomodulatory effects.[14]

[Click to download full resolution via product page](#)

Caption: General signaling pathways activated by diacylglycerol (DAG), a precursor to triacylglycerols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | 2680-59-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CAS#:1587-93-5 | 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | Chemsoc [chemsoc.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 1-Palmitoyl-2-oleoyl-3-linolein | C55H100O6 | CID 9544086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. library.aocs.org [library.aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Immunomodulatory Functions of Diacylglycerol Kinase ζ [frontiersin.org]
- To cite this document: BenchChem. [physical and chemical characteristics of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075230#physical-and-chemical-characteristics-of-1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com